molecular formula C10H12BrNO2 B1595838 Ethyl [(4-bromophenyl)amino]acetate CAS No. 2521-92-8

Ethyl [(4-bromophenyl)amino]acetate

Cat. No. B1595838
CAS RN: 2521-92-8
M. Wt: 258.11 g/mol
InChI Key: SDVWUMUCGZEZNB-UHFFFAOYSA-N
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Description

“Ethyl [(4-bromophenyl)amino]acetate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as “Ethyl 2-(4-bromophenyl)acetate” and "Ethyl (4-bromophenyl)acetate" .


Molecular Structure Analysis

The molecular structure of “Ethyl [(4-bromophenyl)amino]acetate” consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 4-bromophenyl group (C6H4Br) .


Physical And Chemical Properties Analysis

“Ethyl [(4-bromophenyl)amino]acetate” has a molecular weight of 243.097 . It is a solid substance with a melting point range of 29 - 33 °C .

Scientific Research Applications

Synthesis Techniques and Applications

Ethyl [(4-bromophenyl)amino]acetate is a compound that has been utilized in the synthesis of complex molecules. For instance, it's been involved in the Suzuki coupling reactions, a pivotal method in organic synthesis for creating carbon-carbon bonds. This process is not only fundamental in the construction of complex organic structures but also plays a critical role in the development of pharmaceuticals and new materials. One particular study highlighted its use in the green synthesis of biaryls, demonstrating its potential in the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) for arthritis treatment (Costa et al., 2012).

Material Science and Catalysis

In material science, Ethyl [(4-bromophenyl)amino]acetate serves as a precursor or intermediary in synthesizing materials with specific properties. Research has explored its application in creating dual hypoglycemic agents, indicating its versatility in synthesizing compounds with potential therapeutic applications (Altowyan et al., 2022).

Biological and Pharmaceutical Research

Furthermore, Ethyl [(4-bromophenyl)amino]acetate has been implicated in the synthesis of compounds with antimicrobial and antioxidant properties. Studies like the microwave-assisted synthesis of new thiazolopyrimidine derivatives have demonstrated potential antimicrobial and antioxidant activities, indicating the chemical's role in developing new therapeutic agents (Youssef & Amin, 2012).

Chemical Synthesis and Drug Development

In drug development, Ethyl [(4-bromophenyl)amino]acetate has been used in synthesizing various bioactive molecules. Its incorporation into synthetic pathways can lead to novel compounds with potential as drugs. For example, it's been utilized in the synthesis of azetidine derivatives, showcasing its role in developing antimicrobial agents (Doraswamy & Ramana, 2013).

Environmental Applications

Additionally, its derivatives have been explored for CO2 capture, highlighting its potential in addressing environmental challenges. The synthesis of hybrid materials for effective CO2 capture illustrates the compound's applicability beyond pharmaceuticals into environmental sustainability (Chen et al., 2018).

Safety And Hazards

“Ethyl [(4-bromophenyl)amino]acetate” is classified as harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 2-(4-bromoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVWUMUCGZEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307174
Record name ethyl [(4-bromophenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-bromophenyl)amino]acetate

CAS RN

2521-92-8
Record name 2521-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(4-bromophenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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